Cyclohexane, [(trifluoromethyl)thio]-
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Overview
Description
Cyclohexane, [(trifluoromethyl)thio]- is a chemical compound with the molecular formula C7H11F3S and a molecular weight of 184.22 g/mol . It is also known as cyclohexyl (trifluoromethyl)sulfane. This compound is characterized by the presence of a trifluoromethylthio group attached to a cyclohexane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylating agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Cyclohexane, [(trifluoromethyl)thio]- may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, [(trifluoromethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted cyclohexane derivatives .
Scientific Research Applications
Cyclohexane, [(trifluoromethyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexane, [(trifluoromethyl)thio]- involves its interaction with molecular targets through the trifluoromethylthio group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethyl)cyclohexane: Similar in structure but lacks the sulfur atom, resulting in different chemical properties.
Cyclohexane, (trifluoromethyl)-: Another related compound with a trifluoromethyl group directly attached to the cyclohexane ring.
Uniqueness
Cyclohexane, [(trifluoromethyl)thio]- is unique due to the presence of both the cyclohexane ring and the trifluoromethylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6476-52-4 |
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Molecular Formula |
C7H11F3S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
trifluoromethylsulfanylcyclohexane |
InChI |
InChI=1S/C7H11F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
AEFHBFIZLVTILS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC(F)(F)F |
Origin of Product |
United States |
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